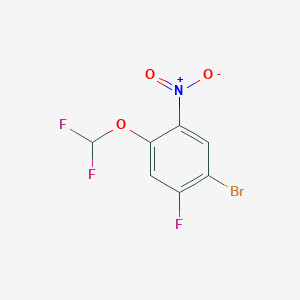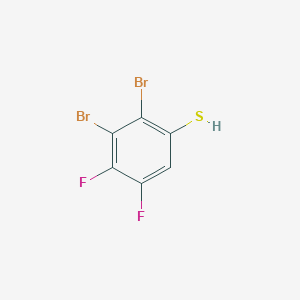
3-(2-(Benzyloxy)ethoxy)benzaldehyde
概要
説明
3-(2-(Benzyloxy)ethoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is characterized by its unique structure, which includes a benzaldehyde moiety substituted with a benzyloxyethoxy group. This compound is commonly used in medical, environmental, and industrial research due to its distinctive chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)ethoxy)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts, such as palladium, to facilitate the cross-coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methodologies. The use of catalytic methods with lighter reagents that produce less waste and are of lower toxicity is favored according to the principles of green chemistry . This ensures an environmentally friendly and cost-effective production process.
化学反応の分析
Types of Reactions
3-(2-(Benzyloxy)ethoxy)benzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The benzylic position of the compound is particularly reactive towards oxidation.
Reduction: The compound can also undergo reduction reactions, where the aldehyde group is reduced to form the corresponding alcohol.
Substitution: The benzylic hydrogens can be substituted with halogens using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
Oxidation: Benzoic acids.
Reduction: Benzyl alcohols.
Substitution: Benzylic halides.
科学的研究の応用
3-(2-(Benzyloxy)ethoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug discovery.
Industry: The compound is utilized in the development of new materials and in various industrial processes.
作用機序
The mechanism by which 3-(2-(Benzyloxy)ethoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. Additionally, the benzyloxyethoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and effectiveness.
類似化合物との比較
3-(2-(Benzyloxy)ethoxy)benzaldehyde can be compared with other benzaldehyde derivatives:
Benzaldehyde: The simplest form, lacking the benzyloxyethoxy group, making it less versatile in certain applications.
4-(Benzyloxy)benzaldehyde: Similar structure but with the benzyloxy group directly attached to the benzene ring, affecting its reactivity and applications.
3-(2-(Methoxy)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group, which may alter its chemical properties and biological activity.
The unique structure of this compound, with its benzyloxyethoxy group, provides it with distinct chemical properties and a broader range of applications compared to its simpler counterparts.
特性
IUPAC Name |
3-(2-phenylmethoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-12-15-7-4-8-16(11-15)19-10-9-18-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUSPQIIVEBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)










